2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a specialized organic compound known for its unique structural components and potential applications across various scientific fields. This compound is a product of intricate organic synthesis, characterized by its distinct cyclopentylthio and pyrrolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions The initial step often involves the formation of the pyrrolidinyl structure, followed by its subsequent functionalization with the 5-methylpyridin-2-yl group
Industrial Production Methods: Industrial production of this compound, while not extensively documented due to its specialized nature, would likely mirror the laboratory synthetic routes, albeit on a larger scale. The process would involve stringent control of reaction conditions to maintain product consistency and purity. Potential methods might also include continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: Wherein specific oxidizing agents transform the sulfur atom in the cyclopentylthio group.
Reduction: Reduction reactions can occur, particularly at the ethanone moiety, leading to secondary alcohol formation.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other peroxides in an acidic or basic medium.
Reduction: Hydride sources such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or organometallic reagents in aprotic solvents.
Major Products Formed: The products depend on the type of reaction and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohol derivatives. Substitution reactions often result in modified pyrrolidinyl structures with new functional groups.
Scientific Research Applications
2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone holds promise in several research domains:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: This compound can be used in studying protein-ligand interactions due to its unique structure.
Industry: While niche, it can be employed in materials science for developing novel polymers or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action is not extensively documented but may involve interactions with cellular proteins or enzymes, particularly those that can accommodate its bulky structure. Its molecular pathways could include modulation of enzyme activity or receptor binding, influencing biological processes at the cellular level.
Comparison with Similar Compounds
Unique Characteristics: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its combined features of a cyclopentylthio group and a pyrrolidinyl moiety, offering distinct steric and electronic properties.
Similar Compounds
2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone: Lacks the 5-methylpyridin-2-yl group, offering different reactivity.
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-2-one: Similar in structure but with variations in the carbon backbone and functional groups.
These similar compounds share structural motifs but differ in specific functional groups and their respective chemical behaviors, underscoring the uniqueness of this compound.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-6-7-16(18-10-13)21-14-8-9-19(11-14)17(20)12-22-15-4-2-3-5-15/h6-7,10,14-15H,2-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOCWZGVIIZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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